![molecular formula C17H13FN6O3 B2692771 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852450-78-3](/img/structure/B2692771.png)
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN6O3 and its molecular weight is 368.328. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
The compound, as part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides class, has been studied for its potential in radiosynthesis, particularly for positron emission tomography (PET) imaging. This application is significant in the field of neuroimaging, especially for identifying translocator protein (18 kDa) expressions, which are markers of neuroinflammatory processes. The incorporation of fluorine-18 into these compounds allows for in vivo imaging using PET, aiding in the detection and understanding of neuroinflammatory diseases (Dollé et al., 2008).
Neuroinflammation PET Imaging
Further exploring its use in PET imaging, novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have shown significant potential in binding the translocator protein 18 kDa (TSPO). This binding ability makes them valuable as molecular probes in PET imaging to study neuroinflammation. The in vivo studies using these compounds, particularly in rodent models, confirm their efficacy as potential PET radiotracers for detecting neuroinflammatory conditions (Damont et al., 2015).
Synthesis of A2A Adenosine Receptor Antagonists
The chemical scaffold of this compound has been utilized to create derivatives that act as antagonists for the A2A adenosine receptor. This is particularly relevant in the field of neuroscience and pharmacology, as A2A adenosine receptors are implicated in various neurological conditions. The development of these derivatives provides a foundation for the creation of novel pharmacological probes that can aid in the study of A2A adenosine receptor functions (Kumar et al., 2011).
Anticancer Research
This compound's derivatives have been synthesized and tested for their anticancer activity. Specifically, modifications to the pyrimidine ring in the compound's structure have led to the development of derivatives with appreciable cancer cell growth inhibition properties. This research is instrumental in the ongoing search for new anticancer agents, offering insights into novel therapeutic pathways (Al-Sanea et al., 2020).
Benzodiazepine Receptor Research
Compounds similar to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide have been used in studies targeting peripheral benzodiazepine receptors (PBRs). This research is important in understanding the role of PBRs in neurodegenerative disorders. Radiolabeled derivatives of this compound class have been shown to have high affinity and selectivity for PBRs, making them potential imaging agents for the study of neurodegenerative diseases (Fookes et al., 2008).
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O3/c1-10-6-14(22-27-10)21-15(25)8-23-9-19-16-13(17(23)26)7-20-24(16)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZYZCVOBASJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.